Bromoacetamido-PEG2-Boc-amine

Vue d'ensemble

Description

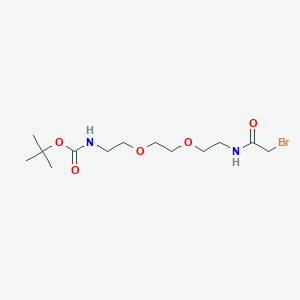

Bromoacetamido-PEG2-Boc-amine is a polyethylene glycol derivative that contains a tert-butoxycarbonyl (Boc) protected amine and a bromide group. The Boc group can be deprotected under mild acidic conditions to yield a free amine, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG2-Boc-amine typically involves the following steps:

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Types of Reactions:

Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield a free amine

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.

Deprotection: Mild acids such as trifluoroacetic acid or hydrochloric acid are used for deprotection

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.

Deprotected Amine: The major product of deprotection is the free amine derivative

Applications De Recherche Scientifique

Overview

Bromoacetamido-PEG2-Boc-amine is a polyethylene glycol (PEG) derivative that features a bromoacetamide group and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility in aqueous environments, while the bromoacetamide group serves as an effective leaving group for nucleophilic substitution reactions. The Boc protection allows for selective deprotection under mild acidic conditions, facilitating subsequent conjugation reactions.

Scientific Research Applications

1. Chemistry:

- Linker in Synthesis: this compound acts as a linker in the synthesis of complex molecules and polymers. Its reactive groups allow for the formation of stable amide bonds with various nucleophiles, enabling the construction of multifunctional compounds .

- Polymer Chemistry: The compound is utilized in developing advanced polymeric materials, particularly those requiring specific solubility and reactivity profiles.

2. Biology:

- Biomolecule Modification: This compound is employed to modify proteins and peptides to enhance their solubility, stability, and bioavailability. By attaching to biomolecules, it can improve their pharmacological properties .

- Self-Assembled Monolayers (SAMs): this compound can be incorporated into peptide-based SAMs, facilitating selective interactions with cells and biomolecules, which is crucial for biosensing applications .

3. Medicine:

- Drug Delivery Systems: The compound is pivotal in developing drug delivery systems that enhance the pharmacokinetics of therapeutic agents. Its ability to form stable conjugates with drugs allows for controlled release and improved efficacy .

- Diagnostics: In vitro diagnostic applications include its use in chemiluminescence immunoassays and enzyme-linked immunosorbent assays (ELISA), where it aids in labeling biomolecules for detection purposes .

Case Studies

-

Modification of Antibodies:

A study demonstrated the successful use of this compound in modifying antibodies for targeted drug delivery systems. The conjugation improved antibody stability and facilitated targeted therapy in cancer treatment . -

Development of Diagnostic Assays:

In another application, this compound was utilized in developing chemiluminescent assays where it played a crucial role in labeling biomolecules for enhanced detection sensitivity . -

Peptide-Based SAMs:

Research highlighted the incorporation of this compound into peptide-based self-assembled monolayers, showcasing its potential in creating surfaces that promote cell adhesion and differentiation .

Mécanisme D'action

The mechanism of action of Bromoacetamido-PEG2-Boc-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. The deprotection of the Boc group yields a free amine, which can further participate in conjugation reactions. These properties make it a versatile reagent in chemical synthesis and bioconjugation .

Comparaison Avec Des Composés Similaires

Bromoacetamido-PEG3-Boc-amine: Contains an additional ethylene glycol unit, providing a longer spacer.

Bromoacetamido-PEG4-Boc-amine: Further extends the polyethylene glycol chain, enhancing solubility and flexibility.

Bromoacetamido-PEG-Boc-amine: Variants with different chain lengths and functional groups

Uniqueness: Bromoacetamido-PEG2-Boc-amine is unique due to its balanced chain length, which provides optimal solubility and reactivity. The combination of a Boc-protected amine and a bromide group makes it highly versatile for various chemical and biological applications .

Activité Biologique

Bromoacetamido-PEG2-Boc-amine is a synthetic compound that has garnered significant interest in the fields of bioconjugation and drug development. This compound features a bromoacetamide functional group, a polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. Its unique structural characteristics enable it to form stable conjugates with proteins and other biomolecules, enhancing the pharmacokinetic properties of therapeutic agents.

Structural Overview

The chemical formula of this compound is C₁₁H₁₈BrN₂O₄, characterized by:

- Bromoacetamide Group : Serves as an effective electrophile for nucleophilic substitution reactions.

- PEG Spacer : Increases solubility in aqueous environments, improving biocompatibility.

- Boc-Protected Amine : Allows for controlled deprotection under mild conditions, facilitating further conjugation reactions.

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with thiol and amine-containing molecules. This reactivity is crucial for developing targeted therapies that rely on precise molecular interactions. The PEG component not only enhances solubility but also prolongs circulation time in biological systems, reducing renal clearance and improving bioavailability.

Applications in Drug Development

This compound has diverse applications in drug development, particularly in the synthesis of peptide-based drugs and bioconjugates. Its properties make it suitable for:

- Drug Delivery Systems : Enhances pharmacokinetics and reduces immunogenicity.

- Targeted Therapies : Facilitates the design of compounds that can selectively bind to specific biomolecules.

- Bioconjugation Techniques : Useful in creating stable conjugates for various therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bromoacetamido-PEG3-Boc-amine | Similar bromoacetamide and Boc protection | Longer PEG spacer enhances solubility further |

| Bromoacetamido-C2-PEG2-NH-Boc | Contains a shorter PEG chain | Tailored for specific bioconjugation applications |

| Bromoacetamido-C2-PEG3-acid | Features a terminal carboxylic acid | Can react with primary amines for different conjugation pathways |

| Bromoacetylated PEG derivatives | Varying lengths of PEG spacers | Different linker lengths affect pharmacokinetics |

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various therapeutic contexts:

- Bioconjugation Studies : Research has shown that compounds containing bromoacetamide groups exhibit strong reactivity towards thiol and amine-containing molecules, leading to stable conjugate formation. This stability is essential for therapeutic efficacy in targeted drug delivery systems .

- Pharmacokinetic Enhancements : In vivo studies indicate that the incorporation of PEG spacers significantly improves the circulation time of drug molecules, allowing for prolonged therapeutic effects while minimizing side effects associated with rapid clearance .

- Development of Targeted Therapies : The compound has been utilized in the synthesis of targeted therapies aimed at specific diseases, demonstrating its versatility as a building block for complex drug structures .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSNVTJXXUWHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.